molecular formula C29H26ClNO6 B11141881 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate

Cat. No.: B11141881
M. Wt: 520.0 g/mol
InChI Key: MMUMPWLXJWXUMU-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, a phenyl group, and a benzyloxycarbonyl-protected amino hexanoate moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl-protected amino hexanoate moiety can be cleaved under physiological conditions, releasing the active amino hexanoate, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}hexanoate is unique due to the specific combination of the chromen ring, phenyl group, and benzyloxycarbonyl-protected amino hexanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H26ClNO6

Molecular Weight

520.0 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C29H26ClNO6/c1-2-3-14-24(31-29(34)35-18-19-10-6-4-7-11-19)28(33)37-26-17-25-22(15-23(26)30)21(16-27(32)36-25)20-12-8-5-9-13-20/h4-13,15-17,24H,2-3,14,18H2,1H3,(H,31,34)

InChI Key

MMUMPWLXJWXUMU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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